molecular formula C8H13F3N2O4S B1464168 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid CAS No. 1178275-82-5

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid

Cat. No. B1464168
CAS RN: 1178275-82-5
M. Wt: 290.26 g/mol
InChI Key: LZFXZFCBIQMKCA-UHFFFAOYSA-N
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Description

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1178275-82-5 . It has a molecular weight of 290.26 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-{[(2,2,2-trifluoroethyl)amino]sulfonyl}-3-piperidinecarboxylic acid . The InChI code for the compound is 1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-2-6(4-13)7(14)15/h6,12H,1-5H2,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 290.26 . The IUPAC name of the compound is 1-{[(2,2,2-trifluoroethyl)amino]sulfonyl}-3-piperidinecarboxylic acid . The InChI code for the compound is 1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-2-6(4-13)7(14)15/h6,12H,1-5H2,(H,14,15) .

Scientific Research Applications

Application in Catalysis and Chemical Synthesis

  • Trifluoromethanesulfonic acid, similar to the structure of the compound , is an effective catalyst for inducing cyclisation reactions, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).
  • Piperidine-4-carboxylic acid (PPCA) derivatives, which are structurally related, are used for synthesizing nanomagnetic reusable catalysts, enhancing the synthesis of various organic compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Application in Materials Science

Application in Environmental Chemistry

  • The compound's sulfonamide group, similar to perfluoroalkyl acid salts, may have implications for environmental chemistry, given their persistence and potential environmental impacts (Andersen et al., 2008).

Application in Crystallography and Structural Chemistry

  • Piperidine carboxylic acid derivatives are significant in the study of crystal structures and hydrogen bonding, aiding in the understanding of molecular interactions and arrangements (Smith, Wermuth, & Sagatys, 2011).

Application in Pharmaceutical Chemistry

  • Piperidine carboxylic acid derivatives have been used in the synthesis of antibacterial agents, demonstrating their importance in medicinal chemistry and drug development (Miyamoto et al., 1987).

properties

IUPAC Name

1-(2,2,2-trifluoroethylsulfamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-2-6(4-13)7(14)15/h6,12H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFXZFCBIQMKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)NCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid
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1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid
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1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 5
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid
Reactant of Route 6
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1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid

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